molecular formula C22H15BrN4O4 B11544501 N-(6-bromo-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

N-(6-bromo-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11544501
M. Wt: 479.3 g/mol
InChI Key: RIFUESJESUDJKI-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, phenyl, and nitrofuran groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Condensation with Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Hydrazide: The acetohydrazide moiety can be synthesized by reacting acetic acid hydrazide with the quinoline derivative.

    Condensation with Nitrofurfural: The final step involves the condensation of the hydrazide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro and other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation Products: Nitro derivatives, quinoline N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the nitrofuran moiety suggests potential interactions with nucleic acids or proteins, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
  • N-(6-bromo-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Uniqueness

The unique combination of bromine, phenyl, and nitrofuran groups in N-(6-bromo-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved efficacy and selectivity.

Properties

Molecular Formula

C22H15BrN4O4

Molecular Weight

479.3 g/mol

IUPAC Name

N-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H15BrN4O4/c1-14(28)26(24-13-17-8-10-22(31-17)27(29)30)21-12-18(15-5-3-2-4-6-15)19-11-16(23)7-9-20(19)25-21/h2-13H,1H3/b24-13+

InChI Key

RIFUESJESUDJKI-ZMOGYAJESA-N

Isomeric SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Br)C(=C1)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Br)C(=C1)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.